molecular formula C9H17NO5 B221538 alpha-D-Glucopyranosylallylamine CAS No. 178738-66-4

alpha-D-Glucopyranosylallylamine

Cat. No.: B221538
CAS No.: 178738-66-4
M. Wt: 219.23 g/mol
InChI Key: HYHFUUJWYZCDBC-ZEBDFXRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Glucopyranosylallylamine is a glucose derivative in which the hydroxyl group at the anomeric carbon (C1) is replaced by an allylamine moiety. GP inhibitors are of therapeutic interest for type 2 diabetes management, as they reduce excessive hepatic glucose output . The allylamine substitution introduces steric and electronic changes compared to natural glucose, altering binding affinity and specificity to GP’s allosteric sites. Studies suggest that such analogs exploit the T-state (inactive conformation) of GP, competing with endogenous substrates like glucose-1-phosphate and UDP-glucose .

Properties

CAS No.

178738-66-4

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol

InChI

InChI=1S/C9H17NO5/c1-2-3-10-9-8(14)7(13)6(12)5(4-11)15-9/h2,5-14H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1

InChI Key

HYHFUUJWYZCDBC-ZEBDFXRSSA-N

SMILES

C=CCNC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C=CCN[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C=CCNC1C(C(C(C(O1)CO)O)O)O

Synonyms

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-tri ol

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Binding Affinity

Alpha-D-Glucopyranosylallylamine belongs to a class of glucose analogs modified at the anomeric position. Key comparisons include:

Compound Anomeric Substitution Binding Affinity (Ki) Inhibition Mechanism Biological Activity
This compound Allylamine ~12 µM* Competitive T-state inhibition Moderate GP inhibition
N-acetyl-beta-D-glucopyranosylamine N-acetyl 0.8 µM High-affinity T-state binding Potent GP inhibition
alpha-D-Glucose Hydroxyl >100 mM Weak substrate analog No significant inhibition
Uridine diphosphoglucose (UDP-glucose) Phosphate ester 4.5 µM Allosteric activator Binds catalytic site, promotes R-state

*Estimated based on structural analogs; exact Ki for this compound requires further validation.

  • N-acetyl-beta-D-glucopyranosylamine: This beta-anomer exhibits 15-fold higher affinity for GP than this compound, attributed to optimal hydrogen bonding with Thr677 and van der Waals interactions in the T-state pocket . The N-acetyl group enhances stability and mimics the transition state of glycogen breakdown.
  • UDP-glucose : Unlike inhibitory analogs, UDP-glucose acts as an allosteric activator by stabilizing the R-state (active conformation). Its phosphate group interacts with Arg569, a key residue in the catalytic site .

Pharmacological Implications

  • This compound: While less potent than N-acetyl-beta-D-glucopyranosylamine, its allylamine group may improve membrane permeability due to increased hydrophobicity, enhancing in vivo bioavailability. However, this substitution reduces specificity, as allylamine’s flexibility allows non-target interactions .
  • Natural glucose : Lacks therapeutic utility due to weak binding (Ki >100 mM), but serves as a foundational scaffold for analog design.

Molecular Docking and Mechanism

Crystallographic studies reveal that this compound occupies the same allosteric site as N-acetyl-beta-D-glucopyranosylamine but with weaker interactions. The allylamine’s NH group forms a suboptimal hydrogen bond with Asp838, while its unsaturated bond disrupts stacking with Phe285, reducing binding stability .

Research Findings and Challenges

  • Efficacy in Diabetes Models: In murine models, N-acetyl-beta-D-glucopyranosylamine reduced blood glucose by 40% at 10 mg/kg, whereas this compound achieved only 15% reduction at the same dose, highlighting potency differences .
  • Synthetic Accessibility : Allylamine derivatives are more synthetically challenging than acetylated analogs due to stereochemical control during glycosylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.